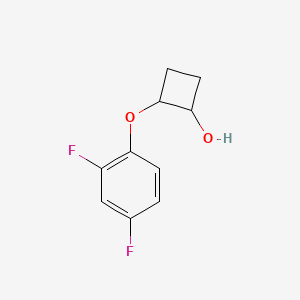![molecular formula C17H22BBrO2 B14780753 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-Bromophenyl)bicyclo[111]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of bicyclo[111]pentane derivatives These derivatives are known for their unique structural properties, which include a highly strained bicyclic framework
Métodos De Preparación
The synthesis of 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . The bromophenyl group is then introduced through a substitution reaction, and the dioxaborolane moiety is added via a coupling reaction with appropriate boronic acid derivatives . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Análisis De Reacciones Químicas
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dioxaborolane moiety, which can be converted to other functional groups.
Coupling Reactions: The boronic acid derivative can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to replace phenyl rings in drug molecules, enhancing their solubility, metabolic stability, and reducing non-specific binding.
Materials Science: The compound’s unique structural properties make it useful in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It is employed in the design of probes and sensors due to its ability to undergo specific chemical reactions under mild conditions.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and intermediates for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can interact with biological targets in a specific manner . The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules, modulating their activity . These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical and biological properties.
Phenylboronic Acids: These compounds have similar boronic acid moieties but lack the strained bicyclic framework, resulting in different reactivity and stability.
Cubanes and Higher Bicycloalkanes: These compounds also feature highly strained structures but differ in their three-dimensional character and saturation levels.
The uniqueness of this compound lies in its combination of a strained bicyclic core with a functional boronic acid derivative, providing a versatile scaffold for various applications .
Propiedades
Fórmula molecular |
C17H22BBrO2 |
|---|---|
Peso molecular |
349.1 g/mol |
Nombre IUPAC |
2-[3-(2-bromophenyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H22BBrO2/c1-14(2)15(3,4)21-18(20-14)17-9-16(10-17,11-17)12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3 |
Clave InChI |
YIKDEKIGYCTFIV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


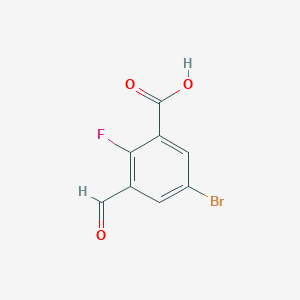
![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)


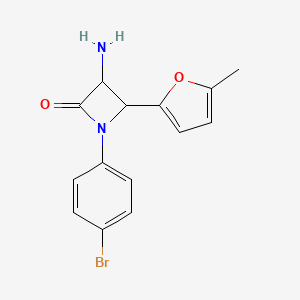


![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
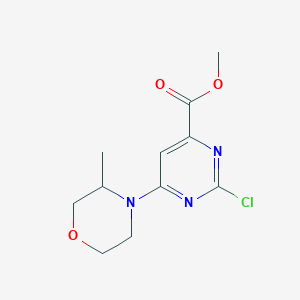
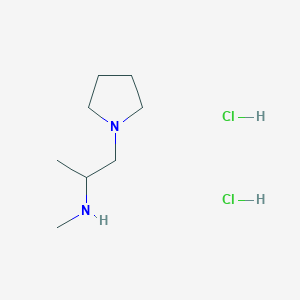
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)

